molecular formula C18H18ClN5O3S B2936581 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 577764-81-9

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2936581
CAS No.: 577764-81-9
M. Wt: 419.88
InChI Key: MQYWHDYIQIROSX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-amino group, a 2-chlorophenyl substituent at position 5 of the triazole ring, and a thioether bridge connecting the triazole to an acetamide group. The acetamide nitrogen is substituted with a 3,4-dimethoxyphenyl moiety, which confers unique electronic and steric properties. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the thioether linkage enhances lipophilicity and bioavailability .

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-14-8-7-11(9-15(14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYWHDYIQIROSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 3,4-dimethoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or amino groups, potentially converting them to corresponding amines or hydroxylamines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the thioether group.

    Amines and Hydroxylamines: Resulting from reduction of nitro or amino groups.

    Functionalized Aromatics: Products of substitution reactions on the aromatic rings.

Scientific Research Applications

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the triazole ring and the acetamide group. Key analogues include:

Compound ID Triazole Substituents Acetamide Substituent Key Properties/Activities Reference
Target Compound 4-amino, 5-(2-chlorophenyl) N-(3,4-dimethoxyphenyl) Pending specific data (structural inference suggests anti-inflammatory/antiviral potential) -
2-((4-amino-5-(3-chlorophenyl)... 4-amino, 5-(3-chlorophenyl) N-(2,6-dimethylphenyl) Improved lipophilicity; potential antimicrobial activity
2-((4-amino-5-phenyl)... 4-amino, 5-phenyl N-(3,4-dichlorophenyl) Moderate RT inhibition (KI ~120 nM)
AM31 () 4-amino, 5-(2-hydroxyphenyl) N-(4-nitrophenyl) Potent RT inhibitor (KI <10 nM); superior to Nevirapine
2-((4-amino-5-(furan-2-yl))... 4-amino, 5-(furan-2-yl) Varied N-substituents Anti-exudative activity (10 mg/kg vs. diclofenac at 8 mg/kg)

Key Observations :

  • Chlorophenyl vs.
  • Acetamide Substituents : The 3,4-dimethoxyphenyl group in the target compound likely increases electron-donating capacity and solubility compared to dichlorophenyl () or nitro/methoxy groups (). This could modulate receptor binding in anti-inflammatory or antiviral contexts .

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5OSC_{17}H_{16}ClN_5OS, with a molecular weight of approximately 373.86 g/mol. The structural uniqueness of this compound is attributed to its triazole ring substituted with an amino group and a chlorophenyl group, which may contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various cancer cell lines. In vitro studies have reported that certain triazole derivatives can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .

A specific study evaluated the activity of triazole derivatives against human colon cancer (HCT 116) cells, revealing that some compounds exhibited high anticancer activity with IC50 values significantly lower than those of established anticancer drugs like doxorubicin .

CompoundIC50 (μM)Target Enzyme
Triazole Derivative A4.363CDK2
Doxorubicin18.76Various

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. Research indicates that derivatives can exhibit both antifungal and antibacterial activities. For example, certain synthesized triazoles demonstrated effective antifungal activity compared to standard treatments like bifonazole and streptomycin .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting enzymes such as thymidine phosphorylase and HDAC, the compound can disrupt cancer cell proliferation.
  • Targeting Kinases : The compound may also interact with specific kinases involved in signaling pathways critical for tumor growth .

Case Studies

Several case studies have focused on the biological activities of similar triazole compounds:

  • Study on Anticancer Activity : A study published in MDPI reported that a related triazole derivative showed significant cytotoxicity against HCT 116 cells with an IC50 value of 4.363 μM .
  • Antimicrobial Screening : Another study highlighted the effectiveness of a series of triazole derivatives against various bacterial strains, demonstrating comparable efficacy to established antibiotics .

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